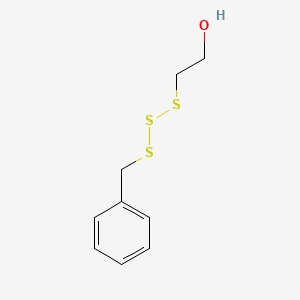
3-Thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid is an organic compound with the molecular formula C17H22O3S It is a derivative of cyclopentanecarboxylic acid, featuring a benzoyl group substituted with a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 1,2,2-trimethylcyclopentanecarboxylic acid with 4-(methylthio)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH).
Substitution: The carboxylic acid group can undergo esterification or amidation reactions with alcohols or amines, respectively, in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: HO, m-CPBA
Reduction: LiAlH, sodium borohydride (NaBH)
Substitution: Alcohols, amines, acid chlorides, catalysts like sulfuric acid (HSO)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Benzyl derivatives
Substitution: Esters, amides
Scientific Research Applications
3-Thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The methylthio group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The benzoyl group may also play a role in modulating the compound’s biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,2-Trimethyl-3-(4-methylbenzoyl)cyclopentanecarboxylic acid: Similar structure but lacks the methylthio group.
1,2,2-Trimethyl-3-(4-chlorobenzoyl)cyclopentanecarboxylic acid: Contains a chlorine atom instead of a methylthio group.
1,2,2-Trimethyl-3-(4-nitrobenzoyl)cyclopentanecarboxylic acid: Contains a nitro group instead of a methylthio group.
Uniqueness
3-Thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
61469-03-2 |
|---|---|
Molecular Formula |
C17H22O3S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1,2,2-trimethyl-3-(4-methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C17H22O3S/c1-16(2)13(9-10-17(16,3)15(19)20)14(18)11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,19,20) |
InChI Key |
XWTSRBQUGSDXQQ-UHFFFAOYSA-N |
SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)C2=CC=C(C=C2)SC)C |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)C2=CC=C(C=C2)SC)C |
Synonyms |
3-thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid 3-TTCCA p-3-thioanisoyl-1,2,2-trimethylcyclopentane-1-carboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[2-[[2-[[1-(2,4-Dimethylphenyl)-5-tetrazolyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1226902.png)
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide](/img/structure/B1226905.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-1-[6-(4-morpholinyl)-3-pyridazinyl]-4-piperidinecarboxamide](/img/structure/B1226906.png)

![3-(2-fluorophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1226908.png)

![2-[4-Methoxy-3-(4-morpholinylmethyl)phenyl]-3-(phenylmethyl)-1,2-dihydroquinazolin-4-one](/img/structure/B1226912.png)

